

Isopomiferin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: **Isopomiferin**

Cat. No.: **B1259345**

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Abstract

Isopomiferin is a prenylated isoflavonoid of significant interest to the scientific community, particularly for its potential applications in oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of **Isopomiferin**, with a focus on its role as a potent inhibitor of Casein Kinase 2 (CK2) and its subsequent effects on the MYCN signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Sources

While the precise first isolation and characterization of **Isopomiferin** are not prominently documented in readily available scientific literature, it is recognized as a naturally occurring prenylated isoflavonoid. It is a structural analog of the more extensively studied pomiferin.

Isopomiferin is primarily found in the fruit of the Osage orange tree, *Maclura pomifera* (Raf.) Schneid., a member of the Moraceae family.^[1] This tree is native to North America and is known for producing large, inedible fruits that are a rich source of various bioactive compounds, including a variety of prenylated isoflavones. **Isopomiferin** co-exists with other major isoflavones such as osajin and pomiferin within the fruit.^{[1][2]} The concentration of these major isoflavones in the fruit can be significant, with reports of their combined weight accounting for a substantial portion of the dried fruit mass.^[3]

Table 1: Quantitative Analysis of Major Isoflavones in *Maclura pomifera* Fruit

Compound	Concentration in Ethyl Acetate Extract	Concentration in Fresh Fruit
Osajin	25.7%	9.5 g/kg (for osajin and pomiferin combined)
Pomiferin	36.2%	9.5 g/kg (for osajin and pomiferin combined)
Isopomiferin	Data not available in searched literature	Data not available in searched literature

Data for Osajin and Pomiferin are from Tsao et al. (2003).[\[3\]](#)

Experimental Protocols

A specific, detailed experimental protocol for the isolation of **Isopomiferin** is not readily available in the reviewed literature. However, based on established methods for the isolation of the structurally similar compounds, pomiferin and osajin, from *Maclura pomifera*, a representative protocol can be outlined.

Extraction and Isolation

- Sample Preparation: Fresh, mature fruits of *Maclura pomifera* are collected, washed, and cut into small pieces. The juice can be expressed and collected, as it contains a high concentration of isoflavones.[\[4\]](#)
- Extraction: The fruit pieces or juice are subjected to solvent extraction. A common method involves the use of a Soxhlet extractor with a solvent such as diethyl ether or ethyl acetate.[\[3\]](#)
- Fractionation: The crude extract is then concentrated under reduced pressure. The resulting residue can be subjected to further fractionation using liquid-liquid partitioning.
- Chromatographic Purification: The isoflavone-rich fraction is purified using column chromatography.
 - Stationary Phase: Silica gel is a commonly used adsorbent.

- Mobile Phase: A step-gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is effective for separating the isoflavones.[2]
- The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar R_f values to known standards of prenylated isoflavones are pooled.
- Further Purification: For higher purity, a secondary chromatographic step, such as preparative high-performance liquid chromatography (HPLC), may be employed.

Structural Characterization

The structure of the isolated **Isopomiferin** is confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.[2][5]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of **Isopomiferin**. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.[6][7][8]

Table 2: Representative Spectroscopic Data for **Isopomiferin**

Technique	Data
¹ H NMR	Specific chemical shift data for Isopomiferin is not readily available in the searched literature.
¹³ C NMR	Specific chemical shift data for Isopomiferin is not readily available in the searched literature.
Mass Spec.	Specific fragmentation data for Isopomiferin is not readily available in the searched literature.

While many studies confirm the structure of **Isopomiferin** using these methods, the detailed spectral data is not consistently published.

Biological Activity and Signaling Pathways

Isopomiferin has been identified as a potent bioactive molecule with significant potential in cancer therapy, particularly for MYCN-amplified neuroblastoma.^[9]

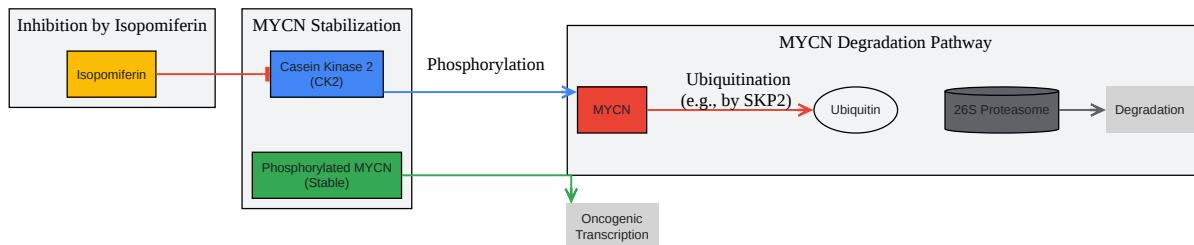
Inhibition of Casein Kinase 2 (CK2)

The primary mechanism of action for **Isopomiferin**'s anti-cancer effects is its inhibition of Casein Kinase 2 (CK2).^[9] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in promoting cell growth, proliferation, and survival.^[10] While the precise IC₅₀ value for **Isopomiferin** against CK2 is not consistently reported in the reviewed literature, it has been identified as a top hit in screenings for compounds that disrupt regulatory drivers of MYCN-amplified cancers.^[9]

The CK2/MYCN Signaling Pathway

The MYCN oncoprotein is a key driver of several aggressive cancers, including neuroblastoma. Its stability is regulated by phosphorylation. CK2 is one of the kinases responsible for phosphorylating MYCN, which protects it from degradation by the proteasome.

By inhibiting CK2, **Isopomiferin** prevents the phosphorylation of MYCN. This leaves MYCN susceptible to ubiquitination by E3 ubiquitin ligases, such as SKP2, which targets it for degradation by the 26S proteasome.^{[11][12]} The reduction in MYCN levels leads to the suppression of its transcriptional activity, ultimately inhibiting cancer cell proliferation and survival.



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Caption: **Isopomiferin** inhibits CK2, leading to MYCN degradation.

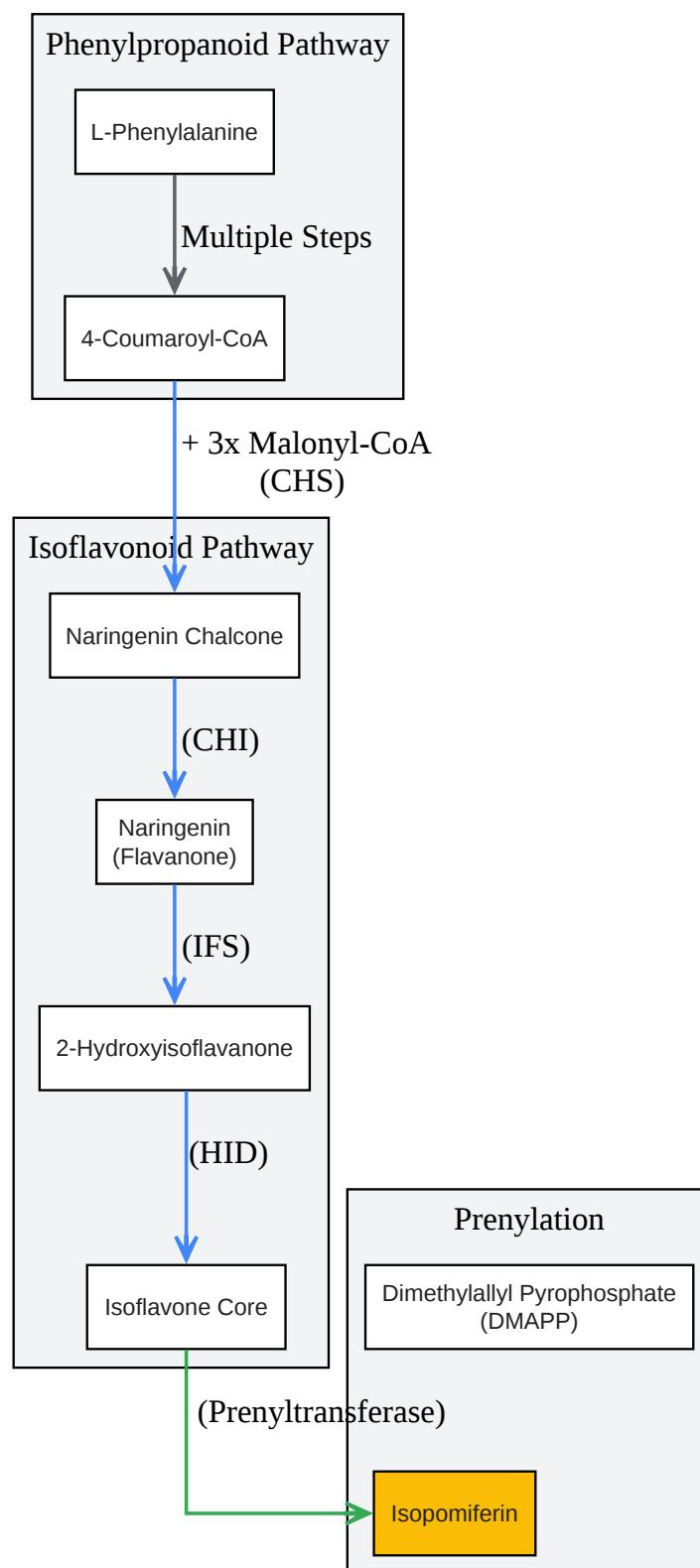
Biosynthesis of Isopomiferin

Isopomiferin, as a prenylated isoflavanoid, is synthesized in *Maclura pomifera* through the general phenylpropanoid and isoflavanoid biosynthetic pathways, followed by a prenylation step.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.

A key step in isoflavanoid biosynthesis is the 2,3-aryl migration reaction catalyzed by isoflavanone synthase (IFS), which converts the flavanone into a 2-hydroxyisoflavanone intermediate. This is then dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavanone core structure.

The final step in the biosynthesis of **Isopomiferin** is the attachment of a prenyl group to the isoflavanone backbone. This reaction is catalyzed by a specific prenyltransferase enzyme, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The specific prenyltransferase responsible for the biosynthesis of **Isopomiferin** in *Maclura pomifera* has not yet been fully characterized.



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Caption: Biosynthesis pathway of **Isopomiferin**.

Conclusion

Isopomiferin is a promising natural product with well-defined biological activity as a CK2 inhibitor, leading to the degradation of the MYCN oncoprotein. Its natural abundance in the fruit of *Maclura pomifera* makes it an accessible compound for further research and development. While more detailed studies are needed to fully elucidate its quantitative presence, specific isolation protocols, and the complete enzymatic machinery of its biosynthesis, the current body of knowledge provides a strong foundation for its exploration as a potential therapeutic agent in oncology. This technical guide serves as a resource for researchers to build upon in their efforts to harness the therapeutic potential of **Isopomiferin**.

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